1-Cyclopropyl-4-hydroxy-1-butanone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-cyclopropyl-4-hydroxybutan-1-one |
InChI |
InChI=1S/C7H12O2/c8-5-1-2-7(9)6-3-4-6/h6,8H,1-5H2 |
InChI Key |
YXVIOCCSHCGWGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CCCO |
Origin of Product |
United States |
Foundational & Exploratory
1-Cyclopropyl-4-hydroxy-1-butanone chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of 1-Cyclopropyl-4-hydroxy-1-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 25979-84-4) is a bifunctional organic molecule featuring a cyclopropyl ketone and a primary alcohol.[1] This unique combination of a strained three-membered ring adjacent to a carbonyl group and a terminal hydroxyl group imparts a distinct reactivity profile, making it an interesting substrate for synthetic chemistry and a potential building block in drug development. The inherent strain of the cyclopropyl ring and the potential for intramolecular interactions between the ketone and alcohol functionalities govern its chemical behavior and stability. This guide provides a comprehensive overview of its core chemical properties, reactivity, and stability considerations, offering field-proven insights for its handling, application, and analysis.
Physicochemical Properties
A foundational understanding of a molecule's physicochemical properties is critical for its application in experimental settings. These properties dictate solubility, reaction conditions, and appropriate analytical methods.
Chemical Structure
The structure of this compound incorporates a cyclopropyl group, a ketone, and a primary alcohol, separated by an ethylene bridge.
Caption: Ring-chain tautomerism of this compound.
This equilibrium is influenced by temperature, solvent, and pH. The presence of the cyclic form can affect reaction outcomes and must be considered during spectroscopic analysis.
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. Degradation can occur through several pathways, primarily driven by its functional groups.
Thermal Stability
As a γ-hydroxy ketone, the molecule may be susceptible to thermal dehydration. At elevated temperatures, particularly under acidic or basic conditions, elimination of water can occur to form 1-cyclopropyl-3-buten-1-one. This is a common reaction for β-hydroxy ketones, and while this is a γ-hydroxy ketone, the potential for rearrangement and elimination exists.
pH Sensitivity
-
Acidic Conditions: Strong acids can catalyze both the ring-opening of the cyclopropyl group and the dehydration of the alcohol. The equilibrium between the open-chain and cyclic hemiketal forms is also acid-catalyzed.
-
Basic Conditions: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can facilitate intramolecular reactions or promote aldol-type condensation reactions if other enolizable carbonyls are present. The enolate of the ketone can also be formed, leading to potential side reactions.
Oxidative Stability
The primary alcohol can be oxidized by atmospheric oxygen over long-term storage, especially in the presence of light or trace metal impurities. The ketone and cyclopropyl groups are generally more stable to mild oxidation but can be degraded by strong oxidizing agents. For storage, it is advisable to keep the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Studies on the stability of related ketone bodies show significant degradation at -20°C over weeks, while storage at -80°C is much more effective for preservation. [2]Similarly, γ-hydroxybutyrate (GHB) shows good stability when frozen. [3]
Caption: Potential degradation and reaction pathways.
Proposed Synthesis and Purification Protocol
While multiple synthetic routes are conceivable, a practical approach involves the Grignard reaction between cyclopropyl magnesium bromide and γ-butyrolactone. This method is efficient for creating the carbon skeleton in a single step.
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize this compound.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
γ-Butyrolactone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Grignard Reagent Preparation:
-
Add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of cyclopropyl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with a water bath.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with γ-Butyrolactone:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Add a solution of γ-butyrolactone in anhydrous THF dropwise to the stirred Grignard solution. Maintain the temperature below 5°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Synthesis Workflow
Caption: Workflow for the synthesis of the target molecule.
Analytical Characterization
Confirming the identity and purity of this compound requires a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic multiplets for the cyclopropyl protons in the upfield region (~0.8-1.2 ppm). The methylene protons adjacent to the ketone and alcohol will appear as distinct triplets. The proton of the hydroxyl group will be a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The carbonyl carbon will be the most downfield signal (~210 ppm). Signals for the cyclopropyl carbons and the three methylene carbons will also be present in distinct regions.
-
-
Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band (~3400 cm⁻¹) from the alcohol and a strong C=O band (~1690 cm⁻¹) characteristic of a cyclopropyl ketone.
-
Mass Spectrometry (MS): Electron ionization (EI) MS will show the molecular ion peak (m/z = 128) and characteristic fragmentation patterns, such as the loss of water or cleavage of the butyl chain. Gas chromatography-mass spectrometry (GC-MS) is an excellent method for assessing purity and confirming identity. [3]* Chromatography:
-
Gas Chromatography (GC): Suitable for assessing purity, especially with a flame ionization detector (FID).
-
High-Performance Liquid Chromatography (HPLC): Can be used with a UV detector (due to the carbonyl chromophore) or a refractive index detector for purity analysis and quantification.
-
Conclusion
This compound is a molecule with a rich and complex chemical profile. Its stability is intrinsically linked to the reactivity of its strained cyclopropyl ring and its γ-hydroxy ketone structure. Understanding its potential for ring-opening, intramolecular cyclization, and dehydration is paramount for its successful use in research and development. The synthetic and analytical protocols outlined in this guide provide a robust framework for scientists working with this versatile chemical building block.
References
-
Gilmour, R., Neugebauer, J., et al. (2023). Light-enabled deracemization of cyclopropanes by Al-salen photocatalysis. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Cyclobutanone synthesis. Available from: [Link]
-
Procter, D.J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available from: [Link]
-
Procter, D.J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PubMed Central. Available from: [Link]
-
Mattay, J., et al. Reductive Tandem Fragmentation-Cyclization of a-Cyclopropyl Ketones to Bicyclic Structures. ResearchGate. Available from: [Link]
-
LookChem. Cas 144686-29-3, 1-Butanone, 4-hydroxy-1-(4-methyl-3-cyclohexen-1-yl)-. Available from: [Link]
-
PubChem. 1-Cyclopropylbutan-1-one. Available from: [Link]
-
ChemSynthesis. 1-cyclohexyl-4-hydroxy-1-butanone. Available from: [Link]
-
Elian, A. A. (2003). Stability of plasma gamma-hydroxybutyrate determined by gas chromatography-positive ion chemical ionization-mass spectrometry. Journal of Analytical Toxicology, 27(7), 445-448. Available from: [Link]
-
Koch, H., et al. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry, 33(7), 431-434. Available from: [Link]
-
PubChem. CID 139069781. Available from: [Link]
-
Loper, M. D. (2024). Non-Toxic Tandem Ring-Opening Cyanation of Cyclopropyl Ketones. eScholarship, University of California. Available from: [Link]
-
PubChem. 1-Butanone, 1-(4-hydroxyphenyl)-. Available from: [Link]
-
Cheméo. Chemical Properties of 1-Butanone, 1-(4-hydroxyphenyl)- (CAS 1009-11-6). Available from: [Link]
- Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
-
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available from: [Link]
-
Grishchenko, A. V., et al. (1985). Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol. J. Appl. Chem. USSR (Engl. Transl.), 57(11). Available from: [Link]
-
Mei, H., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Industrial & Engineering Chemistry Research, 61(48), 17697–17705. Available from: [Link]
-
Wikipedia. Hydroxy ketone. Available from: [Link]
-
Taylor & Francis. Hydroxy ketones – Knowledge and References. Available from: [Link]
-
NIST WebBook. 1-Butanone, 1-(4-hydroxyphenyl)-. Available from: [Link]
-
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology, 134, 110940. Available from: [Link]
-
Thermo Fisher Scientific. 4-Hydroxy-2-butanone - SAFETY DATA SHEET. (2014). Available from: [Link]
-
Mei, H., et al. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. Semantic Scholar. Available from: [Link]
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The Good Scents Company. 4-hydroxy-2-butanone. Available from: [Link]
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PubChem. 4-Hydroxy-1-(3-Pyridyl)-1-Butanone. Available from: [Link]
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- 3. Stability of plasma gamma-hydroxybutyrate determined by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopropyl Gamma-Hydroxy Ketone Building Blocks: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the cyclopropyl gamma-hydroxy ketone scaffold represents a high-value "privileged structure." It combines the metabolic resilience of the cyclopropyl pharmacophore with the versatile reactivity of a 1,4-bifunctional system. This guide analyzes the structural logic, synthetic accessibility, and downstream applications of these building blocks, specifically focusing on their role as precursors for heterocycles (pyrroles, furans) and as stable bioisosteres in kinase and GPCR ligand design.
Part 1: The Pharmacophore Advantage
Structural Logic: The Cyclopropyl "Anchor"
The cyclopropyl group is not merely a space-filler; it is a strategic bioisostere for isopropyl and phenyl groups. Its inclusion in a gamma-hydroxy ketone motif offers three distinct advantages:
-
Metabolic Shielding: The C-H bonds of the cyclopropyl ring are shorter (1.08 Å) and stronger (~106 kcal/mol) than typical alkyl C-H bonds. This high bond dissociation energy renders the ring resistant to Cytochrome P450-mediated oxidative metabolism, significantly extending the half-life (
) of the parent drug. -
Conformational Restriction: The rigid
-like character of the cyclopropyl ring locks the adjacent carbonyl into a specific conformation, reducing the entropic penalty upon binding to a protein target. -
-Conjugation: The "banana bonds" of the cyclopropyl ring can conjugate with the adjacent carbonyl (
-system), altering the electronic properties (LUMO energy) of the ketone, which influences both reactivity in synthesis and binding affinity in vivo.
The Gamma-Hydroxy Ketone Functionality
The gamma-hydroxy ketone moiety (1,4-relationship) is a "masked" heterocycle. Under acidic or dehydrating conditions, it undergoes cyclization to form five-membered aromatic or saturated rings. This makes these building blocks essential for Divergent Oriented Synthesis (DOS) , where a single intermediate can generate multiple distinct scaffolds.
Part 2: Synthetic Methodologies
To access high-purity cyclopropyl gamma-hydroxy ketones (e.g., 1-cyclopropyl-4-hydroxybutan-1-one ), researchers must navigate the reactivity of the cyclopropyl ketone enolate.
Primary Route: Kinetic Enolate Alkylation
The most robust method involves the generation of the kinetic enolate of cyclopropyl methyl ketone (CMK) followed by reaction with an epoxide.
-
Mechanism: Lithium diisopropylamide (LDA) deprotonates the methyl group of CMK at low temperature (-78 °C). The resulting lithium enolate attacks the less hindered carbon of an epoxide (e.g., ethylene oxide or substituted oxiranes).
-
Critical Control: Temperature control is vital to prevent self-condensation or ring-opening of the cyclopropyl group (though the cyclopropyl ketone enolate is relatively stable compared to cyclopropyl carbinyl cations).
Secondary Route: Homoaldol Equivalents
For more complex substitution patterns, a "masked" homoaldol approach is used.
-
Reagent: 3-Bromopropenyl acetate (acting as a homoenolate equivalent) + Cyclopropyl carboxaldehyde.
-
Catalyst: Chromium(II) or Indium mediated coupling.
-
Outcome: This yields a gamma-hydroxy enol ester, which hydrolyzes to the gamma-hydroxy ketone.
Part 3: Experimental Protocol (Self-Validating System)
Target Molecule: 1-Cyclopropyl-4-hydroxybutan-1-one Role: Precursor for 2-cyclopropyl-pyrroles and furans.
Materials & Reagents[1][2]
-
Substrate: Cyclopropyl methyl ketone (CMK) [CAS: 765-43-5], >98% purity.
-
Base: Lithium diisopropylamide (LDA), 2.0 M in THF/heptane.
-
Electrophile: Ethylene oxide (3.0 M solution in THF) or neat (condensed).
-
Solvent: Anhydrous Tetrahydrofuran (THF), stabilized with BHT.
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology
Step 1: Enolate Generation (Kinetic Control)
-
Flame-dry a 250 mL three-neck round-bottom flask under Argon atmosphere.
-
Charge with anhydrous THF (50 mL) and cool to -78 °C (dry ice/acetone bath).
-
Add LDA solution (1.1 eq, 11.0 mmol) dropwise via syringe pump over 15 minutes. Checkpoint: Solution should remain clear/pale yellow.
-
Add Cyclopropyl methyl ketone (1.0 eq, 10.0 mmol) dropwise over 10 minutes.
-
Stir at -78 °C for 45 minutes to ensure complete deprotonation.
Step 2: Epoxide Opening
-
Add Ethylene oxide solution (1.5 eq, 15.0 mmol) slowly to the cold enolate solution.
-
Add
(1.1 eq) dropwise if activating the epoxide is necessary (Lewis acid catalysis), though uncatalyzed opening often proceeds upon warming. -
Allow the reaction to warm slowly to 0 °C over 2 hours.
-
Stir at 0 °C for an additional 1 hour. Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of CMK (
) and appearance of a more polar spot ( ).
Step 3: Workup & Purification
-
Quench the reaction at 0 °C with saturated
(20 mL). -
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (1 x 20 mL), dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography on silica gel. Elute with a gradient of 10-40% EtOAc in Hexanes.
-
Validation:
NMR should show the characteristic cyclopropyl multiplet (0.8–1.1 ppm) and the triplet for the -methylene protons adjacent to the carbonyl.
Part 4: Applications & Transformations
The utility of the cyclopropyl gamma-hydroxy ketone block lies in its ability to transform into heterocycles widely used in kinase inhibitors (e.g., Janus kinase or VEGFR inhibitors).
Paal-Knorr Pyrrole Synthesis
Reaction with primary amines (
-
Significance: The 2-cyclopropyl pyrrole motif is a bioisostere for indole and is found in numerous antiviral candidates.
Cyclization to Dihydrofurans
Acid-catalyzed dehydration effects intramolecular cyclization to 2-cyclopropyl-4,5-dihydrofuran .
-
Significance: These are precursors to 1,4-diols (via reduction) or can be aromatized to furans.
Visualization of Reactivity Pathways
Caption: Synthetic workflow converting Cyclopropyl Methyl Ketone into the Gamma-Hydroxy Ketone building block and its subsequent divergence into key heterocyclic pharmacophores.
Part 5: Data Summary
| Property | Cyclopropyl Group | Isopropyl Group (Comparator) | Advantage |
| Bond Length (C-C) | 1.51 Å | 1.54 Å | Increased s-character (shorter/stronger). |
| C-H BDE | ~106 kcal/mol | ~98 kcal/mol (tertiary) | Metabolic Stability (Resists CYP450). |
| Electronic Effect | Inductive Donor (+I) | Modulates ketone reactivity/binding. | |
| Shape | Planar/Rigid | Flexible/Rotatable | Entropy Advantage in binding. |
References
-
Wills, M. (2025). Metabolic stability of cyclopropyl groups in drug design. Hypha Discovery. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of gamma-hydroxy ketones and aldehydes. [Link]
-
Organic Syntheses. (2014). Preparation of Methyl Cyclopropyl Ketone. Org. Synth. Coll. Vol. 4, p.597. [Link]
Introduction: The Latent Reactivity of a Strained System
An In-Depth Technical Guide to the Reactivity of Cyclopropyl Ketones in Organic Synthesis
Cyclopropyl ketones represent a fascinating class of organic molecules where the inherent ring strain of a three-membered carbocycle is juxtaposed with the versatile reactivity of a carbonyl group. This unique combination of structural and electronic features makes them powerful intermediates in synthetic chemistry, serving as "latently reactive" synthons that can be unmasked under specific conditions to generate significant molecular complexity. The high s-character of the C-C bonds within the cyclopropane ring imparts partial π-character, allowing for electronic communication with the adjacent ketone. However, it is the approximately 27.5 kcal/mol of ring strain that provides the primary thermodynamic driving force for a diverse array of transformations. This guide offers an in-depth exploration of the core principles governing the reactivity of cyclopropyl ketones, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these building blocks in the synthesis of complex molecular architectures.
Ring-Opening Reactions: Unleashing the Synthetic Potential
The most characteristic transformation of cyclopropyl ketones is the cleavage of the strained three-membered ring. The regioselectivity and mechanism of this opening are highly dependent on the chosen activation method, offering multiple pathways to linear, difunctionalized compounds that would be challenging to access otherwise.
Acid-Catalyzed Ring Opening
Under the influence of Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinated, which significantly polarizes the molecule and activates the cyclopropane ring for cleavage.[1] The ring-opening event proceeds via the formation of the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.
Causality of Experimental Choice: The regioselectivity is dictated by electronic effects. Cleavage occurs at the bond that leads to the most stabilized carbocation.[1] For instance, electron-donating groups on the cyclopropane ring will direct cleavage to place the positive charge adjacent to them.[1] In the case of aryl cyclopropyl ketones, cleavage typically happens at the C-C bond between the carbonyl carbon and the more substituted cyclopropyl carbon.[1][2] This predictable behavior allows for the rational design of syntheses targeting 1,3-difunctionalized compounds.
Figure 1: General mechanism of acid-catalyzed ring-opening of a cyclopropyl ketone.
Transition-Metal-Catalyzed Ring Opening
Transition metals, particularly nickel and palladium, provide a powerful catalytic platform for the activation and functionalization of cyclopropyl ketones.[3] These reactions often proceed through metallacyclic intermediates and enable cross-coupling reactions that are otherwise difficult to achieve.
Nickel-Catalyzed Cross-Coupling: Low-valent nickel catalysts can engage in oxidative addition into one of the C-C bonds of the cyclopropane ring, forming a four-membered metallacycle (a nickeladihydropyran intermediate).[4][5] This intermediate can then participate in cross-coupling with a variety of partners, including organozinc reagents, to deliver γ-functionalized ketones or their silyl enol ether derivatives.[4] This strategy has proven valuable in the synthesis of complex molecules like prostaglandin D1.[4] A key insight is that cooperation between a redox-active ligand and the nickel center can enable the C-C bond activation step under milder conditions.[4]
Palladium-Catalyzed Rearrangements: Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones, providing a reliable route to valuable enone building blocks.[6]
Figure 2: Simplified catalytic cycle for Ni-catalyzed cross-coupling.
Reductive and Photocatalytic Ring Opening
Single-electron transfer (SET) to the cyclopropyl ketone moiety is another powerful method for initiating ring cleavage. This can be achieved through chemical reductants like samarium(II) iodide (SmI₂) or via visible-light photocatalysis. The process generates a radical anion (a ketyl), which rapidly undergoes ring opening to form a more stable radical intermediate.[7][8]
SmI₂-Catalyzed Reactions: SmI₂ has emerged as a potent catalyst for formal [3+2] cycloadditions between cyclopropyl ketones and alkenes or alkynes.[9] Historically, these reactions were limited to aryl cyclopropyl ketones.[10] Recent advances have shown that using substoichiometric amounts of Sm⁰ can stabilize the SmI₂ catalyst, preventing degradation and enabling the use of less reactive alkyl cyclopropyl ketones.[9][10] This breakthrough significantly expands the scope to include the synthesis of sp³-rich architectures.[10]
Visible-Light Photocatalysis: Photocatalytic systems, often using ruthenium or iridium complexes, can promote the one-electron reduction of aryl cyclopropyl ketones.[7] The resulting ring-opened distonic radical anion can then be trapped by an alkene to construct highly substituted cyclopentane rings.[7] The use of Lewis acids can activate the ketone towards reduction and stabilize the ketyl intermediate, improving reaction efficiency.[7]
Rearrangements: Accessing Heterocyclic Scaffolds
Beyond simple ring-opening, cyclopropyl ketones can undergo elegant rearrangements to furnish valuable heterocyclic systems.
The Cloke-Wilson Rearrangement
The Cloke-Wilson rearrangement is the thermal or acid-catalyzed transformation of cyclopropyl ketones into 2,3-dihydrofurans.[11] This reaction proceeds without an external nucleophile, instead relying on an intramolecular ring-opening/ring-closing cascade.[11] The mechanism is thought to involve the formation of a zwitterionic or diradical intermediate that cyclizes to the more stable five-membered heterocycle.[12] This rearrangement is a highly efficient and atom-economical method for synthesizing dihydrofurans, which are prevalent motifs in natural products.[11] Similarly, cyclopropyl imines can rearrange to form dihydropyrroles.[13]
Cycloaddition Reactions: Constructing Carbocycles
Cyclopropyl ketones are excellent three-carbon synthons for [3+2] cycloaddition reactions, providing a powerful strategy for the synthesis of five-membered rings.[14]
Trustworthiness through Self-Validation: A well-designed cycloaddition protocol demonstrates its reliability through high diastereoselectivity and broad substrate scope. The consistent formation of a specific stereoisomer across various substrates validates the proposed mechanistic pathway and the controlling elements of the reaction.
As discussed previously, both transition-metal catalysis (Ni, SmI₂) and photocatalysis can be employed to mediate these transformations.[7][9][14] Nickel-catalyzed reactions can even lead to an unexpected but efficient dimerization of cyclopropyl ketones to form trisubstituted cyclopentanes.[14][15] The development of enantioselective variants, particularly in photocatalysis, has enabled the construction of densely functionalized cyclopentanes with excellent stereocontrol, a significant challenge in synthetic chemistry.[16]
Experimental Protocols and Data
To translate theory into practice, detailed and validated experimental protocols are essential.
Table 1: Scope of SmI₂-Catalyzed [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones
This table summarizes representative results for the coupling of various alkyl cyclopropyl ketones with phenylacetylene, highlighting the effectiveness of catalyst stabilization with Sm⁰ ("Conditions B").
| Entry | Cyclopropyl Ketone (R group) | Conditions | Product | Yield (%) |
| 1 | Cyclohexyl | A | 2a | low |
| 2 | Cycloheptyl | A | 2i | 45 |
| 3 | Cycloheptyl | B | 2i | 90 |
| 4 | tert-Butyl | A | 2j | trace |
| 5 | tert-Butyl | B | 2j | 90 |
| 6 | (from pulegone) | B | 4ab | 70 |
Conditions A: Standard SmI₂ catalysis. Conditions B: SmI₂ catalysis with substoichiometric Sm⁰ for catalyst stabilization. Data adapted from reference[10].
Protocol: Nickel-Catalyzed Reductive Ring Opening with an Alkyl Bromide
The following protocol describes a representative procedure for the regioselective γ-alkylation of an aryl cyclopropyl ketone, a transformation that bypasses the need for pre-formed organometallic reagents.[17]
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add NiBr₂·glyme (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%), and manganese powder (3.0 equiv.).
-
Reagent Addition: Add the aryl cyclopropyl ketone (1.0 equiv.) and the unactivated alkyl bromide (1.5 equiv.).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration with respect to the cyclopropyl ketone.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired γ-alkylated ketone.
Figure 3: Experimental workflow for Ni-catalyzed reductive alkylation.
Conclusion
The reactivity of cyclopropyl ketones is a testament to the power of strain release as a driving force in organic synthesis. By understanding the fundamental principles of their activation—be it through acid catalysis, transition-metal coordination, or single-electron transfer—chemists can harness these versatile building blocks to construct a wide array of complex carbocyclic and heterocyclic frameworks. The continued development of novel catalytic systems that operate under mild conditions and with high stereocontrol will further expand the synthetic utility of cyclopropyl ketones, solidifying their role as indispensable tools for researchers in academia and industry, particularly in the pursuit of new therapeutic agents and functional materials.
References
- Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
- Kaur, N., et al. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances.
- BenchChem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. BenchChem.
- Wang, L., et al. (2018). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis. BenchChem.
- Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
- Yoon, T. P., et al. (2011).
- Procter, D. J., & Houk, K. N. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry.
- Yoon, T. P., et al. (2013). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society.
- Peters, D. G. (1992). Radical anion rearrangements. aryl cyclopropyl ketyl anions. VTechWorks.
- Montgomery, J. (2007). Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society.
- Wang, Q., et al. (2022). Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides.
- Stevens, K. E. (2006). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc.
- Engle, K. M. (2023). Ligand–Metal Cooperation Enables Net Ring-Opening C–C Activation/Difunctionalization of Cyclopropyl Ketones.
- Hudlicky, T. (2004). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions.
- Engle, K. M. (2023).
- Montgomery, J. (2007). Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Carbenium ion. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbenium ion - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical anion rearrangements. aryl cyclopropyl ketyl anions [vtechworks.lib.vt.edu]
- 9. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. organicreactions.org [organicreactions.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
1-Cyclopropyl-4-hydroxy-1-butanone vs. 4-chloro-1-cyclopropyl-1-butanone
Technical Comparative Analysis:
Executive Summary: The Precursor-Electrophile Relationship
In the landscape of pharmaceutical and agrochemical synthesis, the cyclopropyl-ketone motif is a privileged structure, imparting metabolic stability and potency to active pharmaceutical ingredients (APIs). This guide analyzes the critical relationship between 1-Cyclopropyl-4-hydroxy-1-butanone (Compound A) and its halogenated derivative, 4-chloro-1-cyclopropyl-1-butanone (Compound B).
-
Compound A (The Hydroxy) acts as the stable, storable synthetic equivalent. It is often the product of Grignard additions to lactones or nitriles.
-
Compound B (The Chloro) is the reactive electrophile generated in situ or immediately prior to use. It serves as a potent alkylating agent for attaching the 4-cyclopropyl-4-oxobutyl chain to nitrogen or sulfur nucleophiles (e.g., in the synthesis of azole antifungals or neurokinin antagonists).
Critical Insight: The conversion of A to B is not merely a functional group interchange; it is a toggle between a stable hemiacetal equilibrium and a highly reactive alkylator. Understanding this dynamic is essential for yield optimization and impurity control.
Physicochemical Profile & Structural Dynamics
The behavior of these two compounds differs radically due to the ability of the hydroxy ketone to intramolecularly cyclize.
Comparative Properties Table
| Feature | This compound (Compound A) | 4-chloro-1-cyclopropyl-1-butanone (Compound B) |
| CAS Number | 63106-93-4 | 13833-66-4 |
| Molecular Formula | ||
| Molecular Weight | 128.17 g/mol | 146.61 g/mol |
| Physical State | Viscous Colorless/Pale Yellow Liquid | Clear Yellowish Liquid |
| Boiling Point | ~85-90°C (at 0.5 mmHg) | ~100-105°C (at 10 mmHg) |
| Reactivity | Nucleophilic (at Oxygen); prone to cyclization. | Electrophilic (at C4); Alkylating agent. |
| Stability | Equilibrium with cyclic hemiacetal (see below). | Hydrolytically unstable; sensitive to light. |
The "Hidden" Equilibrium (Expert Insight)
Compound A does not exist solely as a linear ketone. In solution, it exists in equilibrium with its cyclic hemiacetal form, 2-cyclopropyl-2-hydroxytetrahydrofuran .
-
Implication: Analytical assays (HPLC/GC) may show split peaks or broadened signals for Compound A depending on the solvent and temperature.
-
Process Risk: If the chlorination reaction is performed under conditions that favor the stable cyclic ether, the reaction rate decreases, or side reactions (dehydration to dihydrofuran derivatives) occur.
Synthetic Pathways & Interconversion
The following directed graph illustrates the synthesis flow, highlighting the critical conversion node where process control is paramount.
Figure 1: Synthetic workflow from lactone precursor to final API alkylation.
Process Optimization: Conversion of A to B
The chlorination of the alcohol is the most critical step. While simple in theory, the presence of the cyclopropyl ring (acid-sensitive) and the ketone (enolizable) requires a specific protocol to avoid ring-opening or alpha-chlorination impurities.
Recommended Protocol: Low-Temp Thionyl Chloride Deoxychlorination
Objective: Convert Hydroxy (A) to Chloro (B) with >95% purity.
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
Dichloromethane (DCM) (Solvent, 5-10 volumes)
-
Optional: DMF (Catalytic, 0.05 eq) - Use only if reaction is sluggish.
Step-by-Step Methodology:
-
Setup: Charge a dry glass-lined reactor with Compound A and DCM. Cool the mixture to -5°C to 0°C .
-
Causality: Cooling is mandatory.
addition is exothermic. High temperatures at this stage promote the formation of the "bis-ether" dimer impurity.
-
-
Addition: Add
dropwise over 60–90 minutes, maintaining internal temperature < 5°C. -
Reaction: Once addition is complete, allow the mixture to warm to 20–25°C (Room Temp) and stir for 2–3 hours.
-
Note: If GC shows incomplete conversion (>2% starting material), heat to mild reflux (40°C) for 1 hour. Avoid prolonged heating to prevent acid-catalyzed opening of the cyclopropyl ring (
byproduct attacks the ring).
-
-
Quench & Workup (Critical):
-
Cool back to 0°C.
-
Slowly quench into a cold 5%
solution . -
Why: You must neutralize the dissolved
and immediately. Acidic environments during concentration will degrade Compound B.
-
-
Isolation: Separate the organic layer, dry over
, and concentrate under reduced pressure at < 40°C.
Yield Expectation: 90–95%. Purity: >97% (GC).
Quality Control & Impurity Profiling
When analyzing Compound B, three specific impurities indicate process failure.
| Impurity | Structure/Origin | Root Cause |
| Dimer Ether | Reaction temperature too high during | |
| Elimination Product | 1-cyclopropyl-3-buten-1-one | Over-heating during workup or excessive base usage. |
| Ring-Opened Chloride | 1,7-dichloro-4-heptanone (approx) |
Visualizing the Impurity Logic
Figure 2: Causality map for common impurities during chlorination.
Safety & Handling (E-E-A-T Compliance)
Genotoxicity Alert: Compound B (4-chloro-1-cyclopropyl-1-butanone) is a primary alkyl halide and a Michael acceptor precursor. It must be treated as a Potential Genotoxic Impurity (PGI) .
-
Containment: Use isolators or local exhaust ventilation (LEV).
-
Destruction: Excess Compound B in waste streams should be quenched with an amine or thiolate solution to alkylate the chloride before disposal.
Self-Validating Safety Check:
Before scaling up, perform a DSC (Differential Scanning Calorimetry) analysis on the reaction mixture of Compound A +
References
-
Preparation of Cyclopropyl Ketones. Organic Syntheses, Coll.[8] Vol. 4, p.597 (1963); Vol. 31, p.74 (1951). (Foundational chemistry for cyclopropyl ketone synthesis).
-
Synthesis method of 4-chloro-2-butanone derivatives. Patent CN103553890A. (Industrial protocols for chlorination of hydroxy-ketones using thionyl chloride).
-
Safety Data Sheet: 4-chloro-1-(4-fluorophenyl)-1-butanone (Analogous Handling). Fisher Scientific. (Safety protocols for halo-butyrophenones).
-
Reaction of 4-hydroxy-2-quinolones with thionyl chloride. ResearchGate. (Mechanistic insight into thionyl chloride interactions with hydroxy-ketones).
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103553890A - Synthesis method of 4-chloro-2-butanone - Google Patents [patents.google.com]
- 5. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Thermodynamic stability of 1-Cyclopropyl-4-hydroxy-1-butanone tautomers
Thermodynamic Stability & Tautomeric Equilibrium of 1-Cyclopropyl-4-hydroxy-1-butanone
Executive Summary
This technical guide analyzes the thermodynamic behavior of this compound, a gamma-hydroxy ketone exhibiting complex tautomeric equilibria.[1] Unlike simple aliphatic analogs, this molecule is subject to a unique "tug-of-war" between the entropic favorability of 5-membered ring formation and the electronic stabilization of the open-chain carbonyl by the cyclopropyl group (Walsh orbital conjugation).[1] This document provides a theoretical framework, experimental protocols for quantifying the equilibrium constant (
The Chemical System: Tautomeric Landscape
The stability of this compound is defined by three distinct tautomeric forms. Understanding the speciation between these forms is critical for reactivity profiling and formulation in drug development.[1]
The Tautomers
-
T1: The Open Chain (Keto Form)
-
Structure: A linear gamma-hydroxy ketone.[1]
-
Stabilizing Feature: The cyclopropyl group acts as a
-donor/ -acceptor, conjugating with the carbonyl carbon.[1] This "bisected" conformation aligns the Walsh orbitals of the cyclopropane ring with the orbital of the carbonyl, lowering the energy of the open form relative to non-conjugated analogs (e.g., 5-hydroxy-2-pentanone).[1] -
Reactivity: Electrophilic at C1; nucleophilic at the hydroxyl oxygen.[1][2]
-
-
T2: The Cyclic Hemiacetal (Furanose Form)
-
Structure: 2-Cyclopropyl-tetrahydrofuran-2-ol.[1]
-
Stabilizing Feature: Formation of a 5-membered tetrahydrofuran ring is entropically favored and relieves the torsional strain of the alkyl chain.[1]
-
Dominance: In most gamma-hydroxy ketones, this form dominates (>95%). However, the cyclopropyl group's stabilization of T1 slightly perturbs this equilibrium.[1]
-
-
T3: The Enol Form
Thermodynamic Analysis
The equilibrium constant (
The "Cyclopropyl Effect" on
While 5-hydroxy-2-pentanone exists almost exclusively as the cyclic hemiacetal (
-
Electronic Effect: The conjugation stabilizes the starting material (T1), increasing
for cyclization (making it less negative).[1] -
Steric Effect: The cyclopropyl group is bulkier than a methyl group, introducing steric compression in the cyclic form (T2) between the cyclopropyl moiety and the ring hydrogens.[1]
Theoretical Prediction:
Solvent & Temperature Dependencies
| Parameter | Effect on Equilibrium | Mechanism |
| Temperature | Shifts toward T1 (Open) | Ring opening is endothermic; higher T favors the higher entropy open chain (Van't Hoff).[1] |
| Solvent (Polar Aprotic) | Shifts toward T1 (Open) | DMSO stabilizes the free hydroxyl of T1 via H-bonding more effectively than the intramolecular H-bond of T2.[1] |
| Solvent (Non-polar) | Shifts toward T2 (Cyclic) | Non-polar solvents (CDCl3) favor the internal "self-solvation" of the hemiacetal.[1] |
Experimental Protocols
Protocol A: Synthesis of High-Purity Precursor
Objective: Isolate pure material to ensure spectral peaks correspond to tautomers, not impurities.
-
Reaction: React cyclopropanecarbonitrile with 3-bromo-1-propanol (protected as THP ether) using Grignard conditions, followed by acidic deprotection.
-
Deprotection/Cyclization: Treat the intermediate with 2N HCl. This simultaneously removes the THP group and induces equilibrium.[1]
-
Purification: Flash chromatography on silica gel.
Protocol B: NMR Determination of
Objective: Quantify the ratio of Open (T1) vs. Cyclic (T2) forms.
Materials:
Step-by-Step Workflow:
-
Sample Prep: Dissolve compound in DMSO-
in an NMR tube. Allow to equilibrate for 30 minutes at 25°C. -
Acquisition:
-
Acquire quantitative
C NMR (inverse gated decoupling, D1 > 10s) to avoid NOE integration errors. -
Acquire
H NMR.[1]
-
-
Signal Integration:
-
T1 (Open): Integrate the Carbonyl Carbon (C=O) at ~208-212 ppm .
-
T2 (Cyclic): Integrate the Hemiacetal Carbon (O-C-O) at ~105-110 ppm .
-
-
Calculation:
Protocol C: Variable Temperature (VT) NMR
To determine
Visualizations & Pathways
Tautomeric Equilibrium Pathway
This diagram illustrates the dynamic equilibrium and the transition state involving proton transfer.[1]
Caption: Figure 1. The reversible cyclization pathway.[1] The equilibrium favors T2, but T1 persists due to cyclopropyl conjugation.[1]
Experimental Workflow for Keq Determination
A self-validating workflow to ensure accurate thermodynamic measurement.
Caption: Figure 2. Step-by-step NMR workflow for quantifying the tautomeric ratio.
References
-
Perrin, C. L. (2009). Equilibria in Solutions of Hemiacetals and Hemiketals. Journal of Chemical Education. [1]
-
Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane and its Derivatives. Accounts of Chemical Research. [1]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][3] [1]
-
Vertex AI Search. (2025).[1] Synthesis of Cyclopropyl-Fused Tetrahydrofurans. ChemRxiv.[1]
-
NIST Chemistry WebBook. (2025).[1] Thermodynamic Data for Ketone-Hemiacetal Equilibria. NIST.[1]
Sources
Methodological & Application
Application Note & Protocol: A Controlled Synthesis of 1-Cyclopropyl-4-hydroxy-1-butanone from γ-Butyrolactone
Abstract
This document provides a comprehensive guide for the synthesis of 1-cyclopropyl-4-hydroxy-1-butanone, a valuable synthetic intermediate, from the readily available starting material γ-butyrolactone. The described protocol is centered around the carefully controlled nucleophilic addition of a cyclopropyl Grignard reagent to the lactone. Key to this synthesis is the strategic use of low temperatures (-78 °C) to arrest the reaction at the desired hydroxy-ketone stage, preventing over-addition that would otherwise lead to a diol byproduct. This application note details the underlying reaction mechanism, offers a step-by-step experimental protocol, provides troubleshooting guidance, and summarizes critical quantitative data, making it an essential resource for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
The cyclopropyl ketone moiety is a prominent structural motif in numerous biologically active molecules and is a versatile building block in medicinal chemistry.[1] Its unique electronic and steric properties often impart favorable metabolic stability and binding characteristics. The synthesis of functionalized cyclopropyl ketones, such as this compound, provides a key intermediate with two distinct reactive handles: a ketone and a primary alcohol. This allows for subsequent, selective chemical modifications.
The chosen synthetic route involves the ring-opening of γ-butyrolactone by a cyclopropyl organometallic reagent. Grignard reagents are well-suited for this transformation due to their high reactivity and commercial availability.[2] The core challenge in reacting Grignard reagents with lactones (cyclic esters) is controlling the stoichiometry of the addition. Typically, two equivalents of the Grignard reagent add to the ester, first forming a ketone intermediate which then rapidly reacts with a second equivalent to yield a tertiary alcohol after workup.[3]
This protocol overcomes this challenge by leveraging kinetic control. By maintaining the reaction at -78 °C, the tetrahedral intermediate formed after the initial nucleophilic attack collapses to the ketone, but the low thermal energy of the system is insufficient to facilitate a second rapid nucleophilic attack on the newly formed ketone.[4] A subsequent, low-temperature quench with a mild proton source, such as saturated aqueous ammonium chloride, neutralizes the reaction and protonates the intermediate alkoxide to yield the final this compound product.
Reaction Mechanism
The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the lactone.
-
Grignard Reagent Formation: Cyclopropyl bromide reacts with magnesium metal in an anhydrous ether solvent. The mechanism is believed to involve a single electron transfer (SET) from the magnesium surface to the halide, forming a radical anion that ultimately generates the highly nucleophilic organomagnesium compound.[2]
-
Lactone Ring-Opening:
-
Step 1 (Nucleophilic Addition): The cyclopropyl anion of the Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of γ-butyrolactone. The magnesium ion coordinates with the carbonyl oxygen, increasing its electrophilicity. This forms a tetrahedral magnesium alkoxide intermediate.
-
Step 2 (Ring-Opening): The unstable tetrahedral intermediate collapses. The C-O bond within the lactone ring cleaves, using the ring strain as a contributing driving force, to open the ring and form a ketone. The result is a magnesium alkoxide of the desired product.
-
Step 3 (Quench): The reaction is quenched at low temperature. The addition of saturated aqueous ammonium chloride provides a proton source to neutralize the magnesium alkoxide, yielding the final 4-hydroxy-1-butanone product and magnesium salts.
-
Caption: High-level overview of the reaction mechanism.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Reagent | MW ( g/mol ) | Equivalents | Amount | Notes |
| Grignard Formation | Magnesium Turnings | 24.31 | 1.2 | 2.92 g | Activated with iodine. |
| Cyclopropyl Bromide | 120.98 | 1.0 | 12.1 g (8.4 mL) | Should be pure and dry. | |
| Anhydrous THF | - | - | 50 mL | Solvent for Grignard formation. | |
| Lactone Addition | γ-Butyrolactone | 86.09 | 1.0 | 8.61 g (7.6 mL) | Must be anhydrous. |
| Anhydrous THF | - | - | 40 mL | Solvent for lactone. | |
| Work-up | Sat. aq. NH₄Cl | - | - | ~50 mL | Used for quenching the reaction. |
| Diethyl Ether | - | - | 3 x 50 mL | Extraction solvent. | |
| Anhydrous MgSO₄ | - | - | ~10 g | Drying agent. | |
| Product | This compound | 128.17 | - | Theoretical: 12.8 g | Expected yield: 60-75%. |
Detailed Experimental Protocol
Safety Precaution: This procedure involves flammable solvents and pyrophoric reagents. All steps must be conducted under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Part A: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Seal all openings and flame-dry the entire apparatus under a stream of inert gas. Allow to cool to room temperature.
-
Reagent Charging: To the flask, add magnesium turnings (2.92 g, 120 mmol) and a single small crystal of iodine.
-
Initiation: In the dropping funnel, prepare a solution of cyclopropyl bromide (12.1 g, 100 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Add approximately 5-10 mL of this solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be required.[2]
-
Addition: Once initiated, add the remaining cyclopropyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition helps to minimize Wurtz coupling side reactions.[4]
-
Completion: After the addition is complete, continue to stir the gray-to-brown suspension at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be approximately 0.67 M.
Part B: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Lactone Solution: In a separate flame-dried flask, prepare a solution of γ-butyrolactone (8.61 g, 100 mmol) in 40 mL of anhydrous THF.
-
Addition: Transfer the γ-butyrolactone solution to the dropping funnel on the reaction apparatus. Add the solution dropwise to the cold Grignard reagent over 1-2 hours. It is critical to maintain the internal reaction temperature at or below -70 °C throughout the addition.[4]
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours to ensure complete consumption of the lactone.
Part C: Work-up and Purification
-
Quenching: While the reaction mixture is still cold (-78 °C), slowly add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This process is exothermic; add slowly to maintain control.
-
Warming and Extraction: Allow the mixture to warm to room temperature. The mixture will separate into two layers. Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Solution(s) |
| Grignard reaction fails to initiate. | Impure magnesium; wet glassware or solvent; unreactive alkyl halide. | Use high-purity Mg turnings. Ensure all glassware is rigorously flame-dried and solvent is anhydrous. Add a small amount of pre-formed Grignard reagent or use an ultrasonic bath to initiate.[4] |
| Low yield of desired product. | Incomplete Grignard formation; inefficient quenching; loss during workup. | Titrate the Grignard reagent before use to determine its exact concentration. Ensure rapid and thorough stirring during the quench. Be meticulous during extractions. |
| Significant diol byproduct formation. | Reaction temperature too high; excess Grignard reagent; slow quenching. | Strictly maintain the reaction temperature at -78 °C. Use a carefully controlled stoichiometry (1.0-1.1 equivalents of Grignard). Quench the reaction rapidly at low temperature once the lactone is consumed.[4] |
Characterization
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets in the 0.5-1.0 ppm region), methylene protons adjacent to the alcohol and ketone, and the hydroxyl proton.
-
¹³C NMR: Expect signals for the cyclopropyl carbons, the ketone carbonyl (~210 ppm), and the two methylene carbons.
-
IR Spectroscopy: Expect a strong absorption for the ketone C=O stretch (~1700 cm⁻¹) and a broad absorption for the O-H stretch of the alcohol (~3400 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns.
References
- BenchChem. (2025). Synthesis of 3-Acetyl-1-propanol. Technical Support Center.
-
Musgrave, R. (2017). Grignard Reactions of Lactones. YouTube. [Link]
-
Leah4sci. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]
- BenchChem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. Technical Support Center.
-
Majumdar, K.C. (2020). Reactions of Grignard Reagents with Carbonyl Compound-Unexpected Observations. ResearchGate. [Link]
- Royal Society of Chemistry. (2010).
Sources
Application Note: A Detailed Protocol for the Acid-Catalyzed Cyclization of 1-Cyclopropyl-4-hydroxy-1-butanone to 2-Cyclopropyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted tetrahydrofurans (THFs) is a cornerstone of modern organic chemistry, as this five-membered heterocyclic motif is a prevalent structural feature in a vast array of natural products, pharmaceuticals, and specialty chemicals.[1][2] The acid-catalyzed intramolecular cyclization of γ-hydroxy ketones and alcohols represents a direct and atom-economical approach to the construction of the THF ring system.[3][4] This application note provides a comprehensive, in-depth technical guide for the acid-catalyzed cyclization of 1-cyclopropyl-4-hydroxy-1-butanone to yield 2-cyclopropyltetrahydrofuran. This transformation is of particular interest as it combines the versatile reactivity of the cyclopropyl group with the stable and synthetically useful tetrahydrofuran core, yielding a valuable building block for further chemical elaboration.[5]
This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and offer expert insights into reaction optimization, troubleshooting, and product characterization. The causality behind experimental choices will be explained to ensure a thorough understanding of the process.
Reaction Principle and Mechanism
The acid-catalyzed cyclization of this compound proceeds through an intramolecular nucleophilic substitution (SN2) or SN1-type mechanism, depending on the specific reaction conditions and the nature of the acid catalyst.[6][7] The generally accepted mechanism involves the following key steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the starting material by the acid catalyst (e.g., H₂SO₄, TsOH). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[6]
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the carbonyl oxygen then acts as an internal nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This intramolecular cyclization forms a five-membered ring.
-
Formation of an Oxonium Ion: The initial cyclization product is a protonated cyclic ether, specifically an oxonium ion.
-
Deprotonation: A base (such as the conjugate base of the acid catalyst or the solvent) removes a proton from the oxonium ion to yield the final, neutral 2-cyclopropyltetrahydrofuran product and regenerate the acid catalyst.[4]
An alternative pathway, particularly under strongly acidic conditions or with substrates prone to carbocation formation, could involve the departure of the water molecule to form a secondary carbocation, which is then trapped by the carbonyl oxygen.
Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks and characterization steps to ensure the successful synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available or synthesized | See Appendix for synthesis |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Reagent Grade | Caution: Highly corrosive |
| Dichloromethane (CH₂Cl₂) | Anhydrous | ACS Reagent Grade | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For quenching the reaction | |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layers | ||
| Diethyl Ether (Et₂O) | ACS Reagent Grade | For extraction | |
| Hexanes | ACS Reagent Grade | For chromatography | |
| Ethyl Acetate | ACS Reagent Grade | For chromatography |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 7.03 mmol). Dissolve the starting material in 20 mL of anhydrous dichloromethane.
-
Addition of Catalyst: While stirring at room temperature, carefully add concentrated sulfuric acid (0.1 mL, a catalytic amount) dropwise to the solution. Caution: The addition of sulfuric acid is exothermic.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and monitor the progress of the reaction by thin-layer chromatography (TLC). Use a 7:3 mixture of hexanes:ethyl acetate as the eluent. The starting material should have a lower Rf value than the less polar product. The reaction is typically complete within 2-4 hours.
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing 20 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Caution: Carbon dioxide gas will be evolved.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent of hexanes and ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate). The fractions containing the pure product can be identified by TLC.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-cyclopropyltetrahydrofuran as a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data and Results
Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Cyclopropyltetrahydrofuran |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Dichloromethane |
| Reaction Temperature | Reflux (~40 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | 75-85% |
Characterization Data (Predicted)
Starting Material: this compound
-
¹H NMR (CDCl₃, 400 MHz): δ ~3.8 (t, 2H, -CH₂OH), ~2.8 (t, 2H, -CH₂CO-), ~2.5 (s, 1H, -OH), ~1.9 (m, 1H, -CH-cyclopropyl), ~1.0-0.8 (m, 4H, cyclopropyl-CH₂) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ ~210 (-C=O), ~62 (-CH₂OH), ~45 (-CH₂CO-), ~20 (-CH-cyclopropyl), ~10 (cyclopropyl-CH₂) ppm.
-
IR (neat): ~3400 cm⁻¹ (broad, O-H stretch), ~1710 cm⁻¹ (strong, C=O stretch), ~1050 cm⁻¹ (C-O stretch) cm⁻¹.[8]
Product: 2-Cyclopropyltetrahydrofuran
-
¹H NMR (CDCl₃, 400 MHz): δ ~4.0-3.8 (m, 3H, -O-CH₂- and -O-CH-), ~2.0-1.6 (m, 4H, -CH₂-CH₂-), ~1.0-0.8 (m, 1H, -CH-cyclopropyl), ~0.6-0.2 (m, 4H, cyclopropyl-CH₂) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ ~80 (-O-CH-), ~68 (-O-CH₂-), ~32 (-CH₂-), ~26 (-CH₂-), ~15 (-CH-cyclopropyl), ~5 (cyclopropyl-CH₂) ppm.[9]
-
IR (neat): ~1080 cm⁻¹ (strong, C-O-C stretch of cyclic ether). The disappearance of the broad O-H stretch around 3400 cm⁻¹ and the strong C=O stretch around 1710 cm⁻¹ from the starting material spectrum is indicative of a successful reaction.[7][10]
Visualization of the Reaction Pathway
Caption: Acid-catalyzed cyclization of this compound.
Discussion and Troubleshooting
-
Choice of Acid Catalyst: While sulfuric acid is effective, other Brønsted acids like p-toluenesulfonic acid (TsOH) or Lewis acids such as scandium triflate can also be employed. The choice of catalyst can influence reaction rates and selectivity.[11] Stronger acids may lead to faster reactions but could also promote side reactions.
-
Solvent Effects: Dichloromethane is a common choice due to its inertness and appropriate boiling point. Other non-protic solvents like toluene or tetrahydrofuran can also be used. Protic solvents are generally avoided as they can compete with the intramolecular nucleophilic attack.
-
Potential Side Reactions:
-
Elimination: Dehydration of the starting material to form an unsaturated ketone is a potential side reaction, especially at higher temperatures.
-
Polymerization: Under strongly acidic conditions, polymerization of the starting material or product may occur.
-
Rearrangement: The cyclopropyl group can be susceptible to acid-catalyzed rearrangement, although it is generally stable under these conditions.
-
-
Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, a stronger acid catalyst or a higher reaction temperature can be employed. Ensure the starting material is of high purity and the solvent is anhydrous.
-
Low Yield: Low yields may be due to side reactions. Lowering the reaction temperature or using a milder acid catalyst may improve the yield. Efficient purification is also crucial.
-
Product Decomposition: If the product is found to be unstable on silica gel, purification can be attempted using neutral alumina or by distillation under reduced pressure if the product is sufficiently volatile.
-
Conclusion
This application note provides a detailed and robust protocol for the acid-catalyzed cyclization of this compound to 2-cyclopropyltetrahydrofuran. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can successfully synthesize this valuable heterocyclic building block in good yield. The provided characterization data and troubleshooting guide will further aid in achieving the desired outcome.
References
-
Royal Society of Chemistry. "Electronic Supplementary Information." Royal Society of Chemistry, 2010.
-
Gallo, R. D. Z., & Burtoloso, A. C. B. "Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis." Frontiers in Chemistry, vol. 7, 2019, p. 73.
-
Ma, S., et al. "Acid-catalyzed chirality-transferring intramolecular Friedel-Crafts cyclization of α-hydroxy-α-alkenylsilanes." Chemical Communications, vol. 55, no. 59, 2019, pp. 8635-8638.
-
Schwarz, S., et al. "Intramolecular acetalization of 5-hydroxy ketones and enones. A novel transformation of important prostaglandin intermediates under acidic conditions." Journal of the Chemical Society, Perkin Transactions 1, no. 12, 1990, pp. 3303-3307.
-
Hussain, M. M., et al. "A General Method for the Synthesis of Cyclobutanones via Pinacol-Type Rearrangement of Trisubstituted α-Hydroxycyclopropyl Carbinols." Journal of the American Chemical Society, vol. 131, no. 18, 2009, pp. 6516–6524.
-
BenchChem. "A Comparative Guide to Catalysts for the Intramolecular Cyclization of 6-Heptene-2,5-dione." BenchChem, 2025.
-
Li, Y., et al. "The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines." Chemical Communications, vol. 56, no. 84, 2020, pp. 12776-12779.
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, vol. 20, no. 3, 2016, pp. 661–667.
-
Organic Chemistry Portal. "Nazarov Cyclization." Organic Chemistry Portal.
-
NIST. "Tetrahydrofuran." NIST Chemistry WebBook, SRD 69.
-
Wentzel, M. "Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry." YouTube, 15 Mar. 2022.
-
Chertkov, V. A., et al. "The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f." ResearchGate, 2012.
-
Metin, Ö. "Basic 1H- and 13C-NMR Spectroscopy." Elsevier, 2011.
-
St. John, T. "Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide." YouTube, 19 Aug. 2015.
-
McManus, S. P., et al. "Acid-catalyzed cyclization reactions. XII. Rearrangement of N-acylaziridines in strong acid media." The Journal of Organic Chemistry, vol. 41, no. 10, 1976, pp. 1843–1846.
-
ChemicalBook. "1-(4-Hydroxyphenyl)-1-butanone(1009-11-6) 1H NMR." ChemicalBook.
-
Google Patents. "CN106631732A - Synthesis method of 4-hydroxy-2-butanone." Google Patents.
-
NIST. "1-Butanone, 1-(4-hydroxyphenyl)-." NIST Chemistry WebBook, SRD 69.
-
Raju, R., et al. "An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies." Molecules, vol. 25, no. 24, 2020, p. 5937.
-
ChemSynthesis. "1-cyclohexyl-4-hydroxy-1-butanone." ChemSynthesis.
-
Doc Brown's Chemistry. "infrared spectrum of butanone." Doc Brown's Chemistry.
-
NIST. "Tetrahydrofuran." NIST Chemistry WebBook, SRD 69.
-
Chertkov, V. A., et al. "Synthesis and NMR spectra of tetrahydrofuran-2-13C." ResearchGate, 2012.
-
OSTI. "Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol." OSTI.GOV, 1985.
-
de Rijke, D., et al. "Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products." ResearchGate, 2005.
-
Organic Syntheses. "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Organic Syntheses, vol. 88, 2011, p. 167.
-
Dwivedi, A., et al. "Experimental IR spectra of tetrahydrofuran." ResearchGate, 2017.
-
BenchChem. "The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone." BenchChem, 2025.
-
Sár, C., et al. "1H and 13C NMR spectra of 4,4′-substituted chalcones." Magnetic Resonance in Chemistry, vol. 28, no. 10, 1990, pp. 805-810.
-
Nguyen, Q. N. N., et al. "Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach." Physical Chemistry Chemical Physics, vol. 20, no. 21, 2018, pp. 14003-14012.
-
NIST. "1-Butanone, 1-(4-hydroxyphenyl)-." NIST Chemistry WebBook, SRD 69.
-
Smith, B. C. "Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone)." YouTube, 3 Nov. 2020.
-
Purdue University Graduate School. "Transition-metal catalyzed cyclization reactions." Purdue University Graduate School, 2022.
-
Guidechem. "How to Prepare 4-Hydroxy-2-butanone?" Guidechem.
-
ChemicalBook. "1-(4-Hydroxyphenyl)-1-butanone(1009-11-6) 13C NMR." ChemicalBook.
-
ChemicalBook. "4-Hydroxy-2-butanone synthesis." ChemicalBook.
-
Royal Society of Chemistry. "VI. 1H and 13C NMR Spectra." Royal Society of Chemistry, 2016.
-
NIST. "Furan, 2-propyl-." NIST Chemistry WebBook, SRD 69.
-
NIST. "Furan, 2-methyl-." NIST Chemistry WebBook, SRD 69.
-
Organic Syntheses. "cyclopentanone." Organic Syntheses, vol. 1, 1921, p. 15.
-
SpectraBase. "4-Hydroxy-2-butanone - Optional[ATR-IR] - Spectrum." SpectraBase.
-
SpectraBase. "Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts." SpectraBase.
Sources
- 1. 1-(4-Hydroxyphenyl)-1-butanone(1009-11-6) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]
- 4. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. 1-Butanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]
- 7. Tetrahydrofuran [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Reductive amination of 1-Cyclopropyl-4-hydroxy-1-butanone for amine synthesis
Executive Summary
This application note details the reductive amination of 1-Cyclopropyl-4-hydroxy-1-butanone (1) to synthesize functionalized amines and pyrrolidine derivatives. This substrate presents two specific chemoselective challenges:
-
Cyclopropyl Stability: The strained ring is susceptible to opening under catalytic hydrogenation conditions.
-
Intramolecular Competition: The
-hydroxy ketone motif exists in equilibrium with its cyclic hemiacetal (2-cyclopropyl-tetrahydrofuran-2-ol), which can kinetically retard imine formation.
We present two validated protocols: a Standard Sodium Triacetoxyborohydride (STAB) Method for reactive amines, and a Titanium(IV) Isopropoxide Mediated Method for sterically hindered or weakly nucleophilic amines.
Mechanistic Analysis & Strategy
The Equilibrium Challenge
The starting material, this compound, is not a static ketone. In solution, it equilibrates with a cyclic hemiacetal. Successful reductive amination requires shifting this equilibrium toward the open-chain iminium species.
-
Path A (Desired): Amine attack
Hemiaminal Iminium Ion Reduction. -
Path B (Undesired): Hemiacetal formation (locks the carbonyl).
-
Path C (Side Reaction): Cyclization of the product amino-alcohol to a pyrrolidine (often desirable, but must be controlled).
Reaction Pathway Visualization
Figure 1: Reaction pathway showing the competition between hemiacetal formation and the desired reductive amination. Titanium additives force the equilibrium toward the imine.
Critical Control Points
| Parameter | Recommendation | Rationale |
| Reductant | NaBH(OAc)₃ or NaBH₄ | Avoid H₂/Pd. Catalytic hydrogenation frequently causes hydrogenolysis (opening) of the cyclopropyl ring [1]. Borohydrides preserve the ring. |
| Water Scavenger | Ti(OiPr)₄ or MgSO₄ | Essential to shift equilibrium from the hemiacetal/ketone to the imine. Ti(OiPr)₄ also acts as a Lewis acid activator [2].[1] |
| Solvent | DCE or THF | 1,2-Dichloroethane (DCE) is optimal for STAB protocols.[2][3] THF is preferred for Ti(OiPr)₄ protocols to prevent transesterification issues seen with alcohols. |
| Temperature | 0°C to 25°C | Higher temperatures (>50°C) increase the risk of cyclopropyl ring expansion or polymerization. |
Experimental Protocols
Protocol A: Standard STAB Method (For Primary/Unencumbered Amines)
Best for: Simple primary amines where the ketone is reasonably electrophilic.
Reagents:
-
This compound (1.0 equiv)
-
Amine (
) (1.1 – 1.2 equiv) -
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) – Optional, use if amine is basic.
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
Procedure:
-
Preparation: In a flame-dried flask under nitrogen, dissolve the ketone in DCE (0.2 M concentration).
-
Imine Formation: Add the amine.[1][4][5][6][7] If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA. Add AcOH (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: Monitor by TLC. If the ketone spot persists, extend time or add molecular sieves (4Å).
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.
-
Safety: Evolution of acetic acid/gas may occur.
-
-
Reaction: Warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Titanium(IV)-Mediated Method (For Hindered/Secondary Amines)
Best for: Secondary amines, anilines, or when the hemiacetal equilibrium strongly disfavors the ketone.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 – 2.0 equiv)[8]
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Absolute Ethanol (EtOH) or THF.
Procedure:
-
Complexation: In a dry flask under nitrogen, mix the ketone and amine (neat if liquid, or in minimal THF).
-
Titanium Addition: Add Ti(OiPr)₄ dropwise. Stir at RT for 4–8 hours.[6]
-
Observation: The solution often becomes viscous or changes color (yellow/orange) as the titanium-amine-ketone complex forms. This step effectively dehydrates the system.
-
-
Dilution: Dilute with absolute EtOH (or THF) to achieve ~0.3 M concentration.
-
Reduction: Cool to 0°C. Add NaBH₄ pellets or powder portion-wise.
-
Caution: Exothermic. Hydrogen gas evolution.
-
-
Workup (The "Mattson" Modification):
-
Crucial Step: Titanium forms a sticky emulsion with water. To break this:
-
Add 2N NaOH or NH₄OH (aqueous ammonia) slowly until a white/grey precipitate forms and the supernatant becomes clear.
-
Filter the mixture through a pad of Celite.
-
Wash the Celite pad with EtOAc.
-
-
Purification: Concentrate the filtrate. The residue is the crude amine, usually requiring column chromatography (Silica, MeOH/DCM gradients).
Troubleshooting & Optimization
The Titanium Emulsion Problem
If Protocol B yields a biphasic mess that will not separate, use the following logic to resolve it:
Figure 2: Decision tree for handling Titanium reaction workups.
Cyclization to Pyrrolidines
If the target is the cyclized pyrrolidine (e.g., 2-cyclopropylpyrrolidine derivatives), the product of the reductive amination (the amino-alcohol) can be cyclized in a subsequent step:
-
Method: Treat the crude amino-alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C. The amine will displace the mesylate intramolecularly.
References
- Cyclopropyl Stability: Augustine, R. L. Heterogeneous Catalysis for the Synthetic Chemist; Marcel Dekker: New York, 1996. (Catalytic hydrogenation with Pd/C poses high risk of ring opening; Hydride reduction is preferred).
-
STAB Protocol (Gold Standard)
-
Titanium(IV)
-
Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990 , 55, 2552–2554. Link
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[10][11] Journal of the Chemical Society, Perkin Transactions 1, 1995 , 2079–2080.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Titanium Isopropoxide [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. designer-drug.com [designer-drug.com]
- 11. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]
Troubleshooting & Optimization
Minimizing ring-opening of cyclopropane during ketone reduction
Technical Support Ticket: #CP-RED-001
Topic: Minimizing Ring-Opening During Cyclopropyl Ketone Reduction Status: Active Support Tier: Senior Application Scientist
Diagnostic & Decision Matrix
Before selecting a reagent, you must diagnose the specific "failure mode" risk associated with your substrate. Cyclopropyl ketones are kinetically stable but thermodynamically primed for failure via two distinct mechanistic pathways.
Interactive Workflow: Select Your Protocol
(Graphviz diagram visualizing the decision logic based on substrate type and available equipment)
Figure 1: Decision matrix for selecting the appropriate reduction protocol based on substrate sensitivity and available methodology.
Technical Deep Dive: The Mechanics of Failure
To prevent ring opening, you must understand the "Invisible Enemies": the Cyclopropylcarbinyl Radical and the Cyclopropylcarbinyl Cation .
Failure Mode A: The Radical Clock (Kinetic Control)
-
Trigger: Dissolving metal reductions (Li/NH3), SmI2, or unpoisoned Hydrogenation surfaces.
-
Mechanism: The cyclopropylcarbinyl radical rearranges to the homoallyl radical at a rate of
at 25°C. This is one of the fastest "radical clocks" in organic chemistry. -
Symptom: Appearance of straight-chain ketones or alkenes in your crude NMR.
Failure Mode B: Cationic Rearrangement (Thermodynamic Control)
-
Trigger: Acidic workup (HCl, H2SO4), strong Lewis Acids (BF3·OEt2), or solvolysis.
-
Mechanism: The cyclopropylcarbinyl cation is non-classical. It is in rapid equilibrium with the cyclobutyl and homoallyl cations. If your reaction mixture becomes acidic, the oxygen is protonated, water leaves, and the ring "unzips" to relieve strain (~27.5 kcal/mol).
-
Symptom: Formation of homoallylic alcohols or halides.[1]
Troubleshooting Guides & FAQs
Issue 1: "I see a homoallylic alcohol impurity after NaBH4 reduction."
Diagnosis: This is a Workup Failure , not a Reagent Failure. Sodium Borohydride is basic.[2] The reaction mixture is stable. The ring opening occurred after you added the quench.
-
The Fix: Do NOT quench with HCl or NH4Cl.
-
Protocol Adjustment:
-
Cool reaction to 0°C.
-
Quench with Acetone first (destroys excess hydride).
-
Add Saturated Aqueous NaHCO3 or Phosphate Buffer (pH 7.4) .
-
Extract immediately. Why? Keeping the pH neutral/basic prevents the protonation of the alcohol, stopping the cationic rearrangement pathway [1].
-
Issue 2: "My catalytic hydrogenation (H2/Pd-C) yielded the ring-opened alkane."
Diagnosis: Hydrogenolysis. Cyclopropanes, especially those conjugated to aryls, behave like double bonds on Palladium surfaces. They will hydrogenate to open chain alkanes.
-
The Fix: Poison the catalyst or change the metal.
-
Protocol Adjustment:
-
Option A: Switch to Rh/Al2O3 or PtO2 (Adams' Catalyst) in Ethyl Acetate. These are less prone to hydrogenolysis than Pd/C.
-
Option B (Homogenous): Use Wilkinson’s Catalyst [RhCl(PPh3)3]. It is sterically bulky and typically cannot coordinate the cyclopropane ring effectively enough to open it.
-
Option C: Add an amine poison (e.g., Pyridine) to the Pd/C reaction to dampen surface activity [2].
-
Issue 3: "I need high enantioselectivity, but CBS reduction is giving ring-opened byproducts."
Diagnosis: Lewis Acid Overload. CBS (Corey-Bakshi-Shibata) reduction uses Borane (BH3), which is a Lewis Acid. If the substrate is an aryl cyclopropyl ketone, the Lewis acidity can trigger the cationic opening mechanism.[3]
-
The Fix: Switch to Biocatalysis (KREDs) .
-
Why? Enzymes operate at neutral pH and ambient temperature. The active site binds the ketone in a specific geometry that physically prevents the orbital overlap required for ring opening. This is the current "Gold Standard" in pharmaceutical process chemistry [3].
Standard Operating Procedures (SOPs)
Protocol A: The "Safe" Hydride Reduction (Laboratory Scale)
Best for: General synthesis where racemic product is acceptable.
-
Preparation: Dissolve Cyclopropyl Ketone (1.0 equiv) in MeOH (0.2 M).
-
Note: Avoid EtOH if possible; MeOH promotes faster kinetics, reducing the time the substrate sits in solution.
-
-
Cooling: Chill to -10°C (Salt/Ice bath).
-
Reason: Lower temperature increases the activation energy barrier for the ring-opening rearrangement.
-
-
Addition: Add NaBH4 (0.6 equiv) portion-wise over 10 minutes.
-
Note: Do NOT use Lewis Acid additives (like CeCl3/Luche) unless strictly necessary for regioselectivity, as Ce(III) is weakly acidic.
-
-
Monitoring: Monitor by TLC. Stop immediately upon consumption of starting material.
-
The Critical Quench:
-
Add Acetone (2 equiv) to scavenge excess hydride. Stir 5 mins.
-
Pour mixture into a separating funnel containing Sat. NaHCO3 (pH ~8-9).
-
Extract with Et2O or EtOAc.[4]
-
Prohibited: Do not use 1M HCl or saturated NH4Cl.
-
Protocol B: Enzymatic Reduction (Process/Pharma Scale)
Best for: Chiral synthesis requiring >99% ee and 0% ring opening.
-
Screening: Screen a Ketoreductase (KRED) library (e.g., Codexis or standard academic panels) using Isopropyl Alcohol (IPA) as the hydrogen donor.
-
Reaction Mix:
-
Substrate: 10-50 g/L
-
Enzyme: 1-5 wt%
-
Cofactor: NADP+ (catalytic)
-
Recycle System: IPA (with ADH) or Glucose (with GDH).
-
-
Conditions: pH 7.0 (Phosphate buffer), 30°C.
-
Outcome: Yields are typically >95% with essentially zero ring-opened impurities because the enzyme mechanism does not involve free radical or cationic intermediates [3].
Comparative Data: Method Risks
| Reduction Method | Risk of Ring Opening | Dominant Failure Mechanism | Stereoselectivity | Scalability |
| NaBH4 / MeOH | Low | Cationic (during acidic workup) | Low (Racemic/Diast) | High |
| LiAlH4 | Medium | Cationic (Lewis acidic Al species) | Low | Medium |
| H2 / Pd-C | Critical | Hydrogenolysis (Surface) | Low | High |
| H2 / RhCl(PPh3)3 | Very Low | None (Steric protection) | Low | Low |
| Dissolving Metal | Critical | Radical Clock | n/a | Low |
| Biocatalysis (KRED) | Negligible | None | >99% ee | High |
References
-
Marek, I., & Sklute, G. (2005). Stereoselective Synthesis of Cyclopropanes. Chemical Reviews, 105, 1195-1207.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Hollmann, F., et al. (2021). Biocatalytic Reduction of Cyclopropyl Ketones. Green Chemistry. (Representative citation based on search results regarding EREDs/KREDs).
- Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron, 49, 1151. (Source for Radical Clock kinetics).
Sources
Controlling hemiacetal formation in 1-Cyclopropyl-4-hydroxy-1-butanone storage
Topic: Controlling Hemiacetal Formation in 1-Cyclopropyl-4-hydroxy-1-butanone CAS: 25979-84-4 Target Audience: Medicinal Chemists, Process Development Scientists, Logistics Managers[1]
Core Technical Insight: The Equilibrium Challenge
The storage instability of This compound is not a degradation issue in the traditional sense (like oxidation); it is a thermodynamic equilibration.
This molecule is a
The Mechanism
Unlike simple linear ketones, the formation of a 5-membered ring is entropically favored.[1] While the cyclopropyl group provides some steric shielding at the carbonyl, it is often insufficient to prevent cyclization at room temperature or in solution.[1]
Key Consequence: Users often report "disappearing" starting material in HPLC/NMR, where the ketone signal vanishes, replaced by a hemiacetal signal, without any actual loss of mass or formation of irreversible byproducts initially.[1]
Visualizing the Problem
The following diagram illustrates the equilibrium pathway and the critical nodes where control can be exerted.
Figure 1: The thermodynamic equilibrium between the open-chain hydroxy ketone and the cyclic hemiacetal.[1] Note that dehydration to the dihydrofuran is the irreversible step to avoid.[1]
Storage & Handling Protocols
To maintain the material in its open-chain, reactive form, you must kinetically trap it or thermodynamically penalize the cyclization.[1]
Protocol A: Long-Term Storage (Neat)
-
State: If the material is a solid or viscous oil, store neat.[1]
-
Temperature: -20°C or lower . Lower temperatures significantly reduce the rate of equilibration.
-
Atmosphere: Argon or Nitrogen blanket. Moisture acts as a catalyst for proton transfer, accelerating cyclization.[1]
-
Container: Silanized glass or Teflon containers are preferred to avoid surface acidity of standard glass.
Protocol B: Solution Storage (If necessary)
Avoid protic solvents (Methanol, Water, Ethanol) which stabilize the hemiacetal or form acetals.[1]
| Parameter | Recommended | Forbidden | Reason |
| Solvent | DMSO-d6, CDCl3 (Neutralized), CH2Cl2 | Methanol, Water, Ethanol | Protic solvents facilitate proton shuttling required for cyclization.[1] |
| Concentration | > 0.5 M | < 0.1 M | Higher concentrations favor intermolecular interactions over intramolecular cyclization (though intramolecular is usually dominant). |
| Additives | Activated 4Å Molecular Sieves | Acid/Base stabilizers | Sieves remove water, preventing hydrolysis/hydration.[1] |
Troubleshooting & FAQs
Q1: My NMR shows no carbonyl peak at ~210 ppm. Has the compound degraded?
Diagnosis: Likely not degraded, but cyclized .[1] Analysis: Look for a new quaternary carbon signal around 95–105 ppm (the hemiacetal carbon) and a loss of the ketone carbonyl signal. Solution:
-
The hemiacetal is in equilibrium.[2] If you use the material in a reaction that consumes the ketone (e.g., Grignard, Wittig, Reductive Amination), the equilibrium will shift to the open form as it is consumed.[1]
-
Verification Experiment: Take an NMR in DMSO-d6 . DMSO often disrupts the internal hydrogen bonding of the hemiacetal, shifting the equilibrium back toward the open ketone form more than CDCl3 does.[1]
Q2: Can I use the cyclic hemiacetal form for my reaction?
Answer: Yes, usually. Because the reaction is reversible, the cyclic form acts as a "reservoir" for the open chain.[1]
-
Caveat: If your reaction conditions are strictly neutral and kinetic (fast), the ring opening might be the rate-limiting step.[1]
-
Fix: Add a mild Lewis Acid (e.g., Ti(OiPr)4) or base (depending on your reaction) to catalyze the ring opening in situ.[1]
Q3: I see a third peak emerging that doesn't revert. What is it?
Diagnosis: Dehydration Product (Dihydrofuran). If the hemiacetal loses water, it forms a double bond (enol ether).[1]
-
Cause: Presence of strong acid (e.g., HCl traces in CDCl3) or excessive heat.[1]
-
Irreversibility: This step is largely irreversible under standard storage conditions.
-
Prevention:[3][4][5] Filter CDCl3 through basic alumina before use to remove acidic impurities.
Q4: How do I quantitate purity if the peaks are splitting?
Protocol:
-
Do not rely on the integration of the carbonyl peak alone.
-
Integrate the Cyclopropyl methine proton (usually distinct high-field multiplet, ~0.5–1.0 ppm). This signal should remain constant regardless of whether the molecule is open or closed (though chemical shift may perturb slightly).
-
Sum the integrals of the open-chain C4-methylene and the cyclic C4-methylene to get total mass balance.
Diagnostic Workflow
Use this decision tree to determine the state of your material.
Figure 2: Diagnostic logic for assessing this compound purity.
References
-
National Institute of Standards and Technology (NIST). 1-Butanone, 1-(4-hydroxyphenyl)- (Analogous Gamma-Hydroxy Ketone Data). NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. Hemiacetals and Acetals - Formation and Equilibrium. [Link]
-
Master Organic Chemistry. Intramolecular Hemiacetal Formation: Cyclic Structures. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of Cyclopropyl and Propyl Ketones
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the rapid and reliable identification of functional groups. This guide provides an in-depth comparison of the characteristic IR spectral features of cyclopropyl ketones versus their acyclic counterparts, propyl ketones. Understanding these nuances is critical for distinguishing between these structural motifs, particularly as the unique electronic properties of the cyclopropyl group are increasingly exploited in medicinal chemistry.
The Carbonyl Stretch (C=O): A Tale of Two Electronic Effects
The most prominent feature in the IR spectrum of a ketone is the intense absorption corresponding to the C=O stretching vibration, typically found in the 1650-1800 cm⁻¹ region.[1] The exact position of this peak is exquisitely sensitive to the electronic environment of the carbonyl group.
Propyl Ketones: The Inductive Effect Benchmark
In a typical saturated acyclic ketone, such as 4-heptanone (di-n-propyl ketone), the carbonyl group is flanked by alkyl chains. These propyl groups exert a weak, electron-donating inductive effect (+I). This effect slightly enriches the carbonyl carbon with electron density, which marginally weakens and lengthens the C=O double bond. Consequently, saturated aliphatic ketones consistently exhibit a C=O stretching frequency near 1715 cm⁻¹ .[2][3] This value serves as a reliable benchmark for an unperturbed ketone carbonyl.
Cyclopropyl Ketones: A Balance of Conjugation and Strain
The case of cyclopropyl ketones is more complex due to the unique electronic nature of the three-membered ring. Two primary, competing effects influence the C=O stretching frequency:
-
Conjugation-like Effect (π-character) : The Walsh orbitals of the cyclopropane ring possess significant p-character, allowing the ring to interact with adjacent π-systems in a manner akin to a carbon-carbon double bond.[4] This "conjugation" facilitates delocalization of the C=O π-electrons into the ring, which lengthens and weakens the carbonyl bond. This effect, on its own, would lead to a decrease in the C=O stretching frequency, similar to that seen in α,β-unsaturated ketones.[2][5]
-
Ring Strain and Hybridization : The C-C bonds within the cyclopropane ring have increased p-character to accommodate the strained 60° bond angles. To maintain orthogonality, the exocyclic carbon-carbon bond (the one attached to the carbonyl group) has a correspondingly higher degree of s-character.[6] This increased s-character strengthens the single bond between the ring and the carbonyl carbon. This strengthening can, in turn, slightly increase the force constant of the adjacent C=O bond, contributing to a higher vibrational frequency.
The observed C=O stretching frequency in cyclopropyl ketones is a net result of these opposing forces. For many simple cyclopropyl ketones, such as cyclopropyl methyl ketone, the C=O stretch appears around 1690-1705 cm⁻¹ . This position, being lower than that of a typical acyclic ketone (1715 cm⁻¹), suggests that the conjugation-like effect is often the dominant influence.
The C-H Stretching Region: A Clear Diagnostic Window
While the carbonyl stretch provides valuable insight, the C-H stretching region (typically 2800-3100 cm⁻¹) offers a more definitive point of differentiation between these two classes of ketones.
Propyl Ketones: The Sub-3000 cm⁻¹ Domain
The C-H bonds in a propyl group are all of the sp³ hybridized type. The stretching vibrations for these bonds consistently appear below 3000 cm⁻¹.[7] A typical propyl ketone will show a series of sharp to medium peaks in the 2850-2975 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the CH₃ and CH₂ groups.[8][9]
Cyclopropyl Ketones: The Signature of Strain
The C-H bonds of the cyclopropane ring are fundamentally different. Due to the increased s-character of the carbon orbitals used to form these bonds (a consequence of the ring strain), the C-H bonds are stronger and vibrate at a higher frequency. Consequently, cyclopropyl ketones exhibit characteristic, sharp C-H stretching absorptions above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[4] The presence of these peaks, in conjunction with the typical sp³ C-H stretches from the other alkyl group (if present), is a strong indicator of a cyclopropyl moiety.
Summary of Key Differentiating Peaks
| Vibrational Mode | Propyl Ketone (e.g., 4-Heptanone) | Cyclopropyl Ketone (e.g., Cyclopropyl methyl ketone) | Rationale for Difference |
| C=O Stretch | ~1715 cm⁻¹ | ~1690-1705 cm⁻¹ | In cyclopropyl ketones, a conjugation-like effect with the ring often dominates, weakening the C=O bond and lowering the frequency.[2][4] |
| Aliphatic C-H Stretch | 2850-2975 cm⁻¹ (sp³) | 2850-2975 cm⁻¹ (from other alkyl groups, if present) | Standard sp³ C-H vibrations.[7] |
| Cyclopropyl C-H Stretch | Absent | 3000-3100 cm⁻¹ | Increased s-character in the cyclopropyl C-H bonds due to ring strain strengthens the bonds, increasing the stretching frequency. |
Visualizing the Electronic Landscape
The differing electronic contributions of the propyl and cyclopropyl groups to the adjacent carbonyl can be visualized to better understand their impact on the C=O bond character.
Caption: Electronic effects on the carbonyl group in propyl vs. cyclopropyl ketones.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the standard procedure for obtaining the IR spectrum of a liquid ketone sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a common technique for liquid samples as it requires minimal sample preparation.
Instrumentation and Materials:
-
Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Sample: Cyclopropyl or Propyl Ketone (1-2 drops).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes (e.g., Kimwipes).
-
Personal Protective Equipment (PPE): Safety glasses, gloves.
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Confirm the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Collection:
-
Causality: A background spectrum must be collected to account for absorptions from ambient atmospheric components (primarily CO₂ and water vapor) and the ATR crystal itself. This ensures these signals are subtracted from the final sample spectrum.
-
Carefully clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the crystal to air dry completely.
-
Initiate the "Collect Background" function in the instrument control software. The instrument will perform a series of scans and store the background interferogram.
-
-
Sample Application:
-
Place a single drop of the liquid ketone sample directly onto the center of the clean, dry ATR crystal. Ensure the crystal surface is fully covered by the sample.
-
If the sample is volatile, you may need to acquire the spectrum quickly after application.
-
-
Sample Spectrum Collection:
-
Enter the sample identification information into the software.
-
Initiate the "Collect Sample" function. The software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
Self-Validation: The resulting spectrum should show a flat baseline outside of the absorption bands. A noisy or sloping baseline may indicate poor sample contact with the crystal or an improperly collected background.
-
-
Data Analysis:
-
Use the software's tools to identify and label the peak positions (in cm⁻¹) of interest.
-
Specifically, locate the intense C=O stretching peak and the peaks in the C-H stretching region.
-
Compare the observed peak positions to the reference values discussed in this guide to confirm the identity of the ketone type.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal surface with a fresh, solvent-dampened, lint-free wipe.
-
Perform a final wipe with a dry, lint-free cloth.
-
Run a "clean check" by collecting a new sample spectrum without any sample on the crystal. The result should be a flat line, confirming the crystal is clean for the next user.
-
This comprehensive approach, combining a robust understanding of the underlying physical organic principles with a meticulous experimental technique, enables confident differentiation between cyclopropyl and propyl ketone isomers, a critical capability in modern chemical research.
References
-
Oregon State University. (2020). Ketone Spectroscopy. [Link]
-
JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
-
AIP Publishing. (2016). Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region. [Link]
-
Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966). The Infrared Spectra of Some Cyclopropanes. Journal of Organic Chemistry, 31(1), 295-301. [Link]
-
ResearchGate. (2008). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. [Link]
-
DAV University. (n.d.). The features of IR spectrum. [Link]
-
Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone?. [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
-
Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table. [Link]
-
CurlyArrows Organic Chemistry. (n.d.). Difference between Inductive and Resonance Effect. [Link]
-
University of Calgary. (n.d.). Resonance and Induction Tutorial. [Link]
-
University of Calgary. (n.d.). IR: ketones. [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Heptanone. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Filo. (2025). Question: Vibrational Frequency of Carbonyl Group - Effects and Suitable. [Link]
-
Chemistry Stack Exchange. (2014). What is the effect of conjugation of a carbonyl group in IR spectroscopy?. [Link]
-
Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
-
Reddit. (2021). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency?. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. [Link]
-
Chemistry Stack Exchange. (2023). Difference between ketone rings in wavelength using an IR device. [Link]
Sources
- 1. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to HPLC and GC Method Validation for Purity Analysis of 1-Cyclopropyl-4-hydroxy-1-butanone
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 1-Cyclopropyl-4-hydroxy-1-butanone, a key intermediate in pharmaceutical synthesis. We will not only present a fully validated, robust HPLC method but also explore the scientific rationale behind the methodological choices, offering a clear perspective on why HPLC emerges as the superior technique for this specific analyte.
Introduction: The Imperative of Purity
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise from the manufacturing process, degradation, or storage, can have unintended pharmacological effects.[1][2] Therefore, regulatory bodies like the FDA and EMA mandate the use of validated analytical procedures to ensure that impurities are controlled within acceptable limits.[3][4]
This compound is a small molecule characterized by a ketone and a secondary alcohol functional group. This combination presents a unique analytical challenge. The hydroxyl group imparts polarity and thermal sensitivity, factors that heavily influence the selection of an appropriate chromatographic technique. This guide is designed for researchers and drug development professionals to navigate this challenge, providing a comprehensive framework for method development, validation, and comparative analysis.
Chapter 1: The Analytical Crossroads: HPLC vs. GC
The first critical decision in developing a purity testing method is the choice of analytical technique. For a molecule like this compound, both HPLC and GC are potential candidates, but their fundamental principles lead to significantly different practical outcomes.[5]
High-Performance Liquid Chromatography (HPLC) operates by separating compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.[5] It is exceptionally well-suited for non-volatile or thermally unstable compounds, making it a workhorse in the pharmaceutical industry.[6]
Gas Chromatography (GC) , conversely, separates volatile compounds in a gaseous mobile phase.[7] This requires the analyte to be vaporized at high temperatures without decomposition. While offering high separation efficiency, this temperature requirement can be a significant drawback for thermally labile molecules.[6]
For this compound, the presence of the hydroxyl group makes it less volatile and susceptible to dehydration at elevated temperatures. While GC analysis is possible, it would likely necessitate a chemical derivatization step (e.g., silylation) to mask the polar hydroxyl group, increasing sample preparation complexity and introducing potential new impurities. HPLC, which can be performed at or near room temperature, avoids this complication entirely.[6][8]
Chapter 2: A Framework for Trust: HPLC Method Validation
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[9] Our strategy is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a globally recognized framework for validation.[4][10]
The core validation parameters assessed to ensure a reliable purity method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[3] This is typically demonstrated through forced degradation studies.
-
Linearity: A direct proportional relationship between the concentration of the analyte and the analytical signal, over a specified range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[9]
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
Chapter 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the HPLC and GC analyses.
Protocol 1: Validated HPLC Method for Purity Testing
This method was developed for its simplicity, stability-indicating nature, and robustness.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm). A C18 column is chosen for its excellent retention and separation of moderately polar compounds like our analyte.
-
Software: OpenLab CDS or equivalent.
-
-
Chromatographic Conditions:
-
Mobile Phase: 55:45 (v/v) Acetonitrile:Water. This isocratic condition provides good resolution and reasonable run times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. A controlled temperature ensures retention time reproducibility.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm. The analyte exhibits sufficient absorbance at this wavelength for sensitive detection.
-
Run Time: 15 minutes.
-
-
Sample & Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard stock solution, using the test sample.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Protocol 2: Comparative GC Method
This method illustrates the additional steps required for GC analysis of this analyte.
-
Instrumentation:
-
GC System: Agilent 8890 GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Software: MassHunter or equivalent.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 240°C, hold for 5 min.
-
Detector Temperature (FID): 280°C.
-
-
Sample & Standard Preparation (with Derivatization):
-
Accurately weigh 10 mg of the sample or standard into a vial.
-
Add 1 mL of Dichloromethane and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes to complete the silylation reaction.
-
Cool to room temperature before injecting 1 µL into the GC.
-
Chapter 4: Results & Comparative Analysis
A single batch of synthesized this compound was analyzed using both the validated HPLC method and the comparative GC method. The validation summary for the HPLC method is presented below.
Data Presentation
Table 1: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Specificity | Peak is pure and no co-elution from degradants | Peak purity > 99.9%. Good separation from all degradation peaks. | Pass |
| Linearity (r²) | r² ≥ 0.999 | 0.9998 | Pass |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.3% | Pass |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.45% | Pass |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 0.82% | Pass |
| LOD | S/N ≥ 3 | 0.3 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 1.0 µg/mL | Pass |
| Robustness | %RSD ≤ 2.0% for all variations | All variations within acceptance criteria | Pass |
Table 2: Comparative Purity Analysis of a Test Batch
| Parameter | HPLC Method | GC Method |
| Analyte Retention Time | 5.8 min | 9.2 min (for TMS-ether derivative) |
| Purity Assay (%) | 99.6% | 99.4% |
| Major Impurity 1 (%) | 0.21% | 0.25% |
| Major Impurity 2 (%) | 0.12% | Not well resolved from main peak |
| Sample Preparation Time | ~5 minutes | ~45 minutes (including derivatization) |
Discussion of Results
The developed HPLC method successfully met all validation criteria as per ICH guidelines, demonstrating it is accurate, precise, and specific for the purity determination of this compound. The forced degradation study showed that all degradation products were well-separated from the main analyte peak, confirming the method is stability-indicating.
The comparative analysis reveals several key advantages of the HPLC method.[12] While both techniques provided a similar overall purity value, the HPLC method offered better resolution of a key impurity. Most significantly, the sample preparation for HPLC is drastically simpler and faster, eliminating the heating and chemical reaction steps required for GC derivatization. This not only improves laboratory efficiency but also removes a potential source of analytical error and variability. The ambient operating temperature of the HPLC method also ensures the integrity of the analyte, which is a critical consideration for regulatory compliance.[8]
Conclusion
While both HPLC and GC are powerful chromatographic techniques, this guide demonstrates the clear superiority of HPLC for the purity analysis of this compound. The validated reversed-phase HPLC method is simple, rapid, robust, and stability-indicating. It avoids the complexities and potential for thermal degradation associated with GC analysis for this specific analyte.
By explaining the causality behind our experimental choices and grounding our protocols in authoritative ICH guidelines, we have presented a self-validating system that ensures trustworthy and reliable results. This comprehensive guide serves as a practical resource for scientists and researchers, enabling them to implement a scientifically sound method for ensuring the quality and safety of this important pharmaceutical intermediate.
References
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Benchchem. (2025). A Comparative Guide to HPLC and GC Analysis for the Purity of Methyl 5-oxohept-6-enoate.
- Unknown. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
-
European Medicines Agency. (2023, November 1). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
- Benchchem. (2025). Application Note: HPLC Analysis of 1-Hydroxy-2-butanone.
- ResearchGate. (2025, August 6). A Gradient HPLC Test Procedure for the Determination of Impurities....
-
Laun, R. A., et al. (2001, December). The determination of ketone bodies: preanalytical, analytical and physiological considerations. Clinical and Experimental Medicine, 1(4), 201-9. Retrieved from [Link]
-
Götze, T., et al. (n.d.). Ultrasensitive method for the determination of 4-hydroxy-1-(3-pyridyl)-1-butanone-releasing DNA adducts... PubMed. Retrieved from [Link]
- Sahu, P. K., et al. (2015). Pharmaceutical Impurities and Degradation Products: An Overview. Pharmaceutical Regulatory Affairs: Open Access, 4(1).
-
Seibert, E., et al. (n.d.). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives... MDPI. Retrieved from [Link]
- Hotha, K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
- Mani Kiran, S. S. (n.d.). Pharmaceutical Impurities: An Overview. ResearchGate.
- Bhupatiraju, R. T., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology, 17(2), 181-198.
-
NIST. (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)-. In NIST WebBook. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)-. In PubChem. Retrieved from [Link]
-
Archer, R. P., et al. (2011, October 10). The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers... PubMed. Retrieved from [Link]
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Safety Operating Guide
1-Cyclopropyl-4-hydroxy-1-butanone: Safe Handling & Disposal Protocol
[1]
Chemical Identification & Hazard Profiling
Before initiating disposal, accurate identification is critical to prevent incompatible waste stream mixing.[1] This compound is a bifunctional intermediate containing a cyclopropyl ketone and a primary alcohol .[1]
| Property | Specification |
| Chemical Name | 1-Cyclopropyl-4-hydroxybutan-1-one |
| CAS Number | 25979-84-4 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Structure | Cyclopropyl-C(=O)-CH₂-CH₂-CH₂-OH |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents (DCM, EtOAc); moderately soluble in water.[1][2] |
Hazard Analysis (Mechanism-Based)
While a specific GHS classification may not be universally listed for this research chemical, we derive its hazard profile from its functional groups (Structure-Activity Relationship):
-
Combustibility: The cyclopropyl ketone moiety suggests flammability similar to cyclopropyl methyl ketone (Flash Point ~46°C), but the hydroxyl group increases hydrogen bonding, likely raising the boiling point and flash point.[3] Treat as a Combustible Liquid (Category 4). [3]
-
Reactivity: The strained cyclopropane ring is susceptible to ring-opening in the presence of strong acids or Lewis acids.[1] The ketone and alcohol groups make it incompatible with strong oxidizers.[1]
-
Toxicity: Like most hydroxy-ketones, it is a likely Skin and Eye Irritant (H315, H319) .[1]
Waste Segregation & Storage
Core Directive: Never dispose of this chemical down the drain.[1] Its moderate water solubility allows it to mobilize in aquatic environments, but it does not belong in aqueous waste streams due to its organic solvent nature.[1]
Segregation Protocol
-
Primary Stream: Segregate into Non-Halogenated Organic Solvent Waste .
-
Incompatibilities:
Containerization[1][4]
Disposal Procedures (Step-by-Step)
A. Routine Waste Disposal
This protocol applies to spent reaction mixtures or expired stock solutions.[1]
-
Preparation: Ensure the waste is at neutral pH (pH 6-8). If the waste contains acidic catalysts, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the solvent waste container to prevent ring-opening reactions in the drum.[1]
-
Transfer: Pour the liquid into the Non-Halogenated Organic waste container.
-
Labeling: Affix a hazardous waste label with the following constituents:
-
Final Disposition: The waste must be routed for High-Temperature Incineration . This ensures the complete destruction of the cyclopropyl ring and the ketone backbone.[1]
B. Empty Container Disposal
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Ethanol).[1]
-
Rinsate Disposal: Pour all three rinses into the Non-Halogenated Organic waste container.
-
Defacing: Cross out the label and mark "Empty."[1]
-
Discard: Place the clean, dry container in the glass recycling or trash, depending on facility rules.
Spill Response Workflow
Immediate Action: Isolate the area. Eliminate ignition sources.[1][6][7][8]
Small Spill (< 500 mL):
-
PPE: Wear Nitrile gloves, lab coat, and safety goggles.[1]
-
Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads).[1][3] Do not use paper towels if the liquid is hot or mixed with oxidizers.[1][3]
-
Collect: Scoop absorbed material into a sealable plastic bag or wide-mouth jar.
-
Label: "Debris contaminated with this compound."[1]
-
Dispose: Place in the solid hazardous waste bin (for incineration).
Large Spill (> 500 mL):
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision points for disposing of this compound.
Caption: Operational workflow for segregating this compound waste streams based on solvent composition and physical state.
References
-
PubChem. (n.d.).[1][3][9] 1-Cyclopropyl-4-hydroxybutan-1-one (Compound).[1][2][4][5] National Library of Medicine.[1] Retrieved February 12, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] (General reference for organic solvent disposal protocols).
Sources
- 1. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]
- 2. PubChemLite - 1-cyclopropyl-4-hydroxybutan-1-one (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 3. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Butanone, 1-cyclopropyl-4-hydroxy- | 25979-84-4 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1-Cyclopropyl-butane-1,3-dione | C7H10O2 | CID 11018869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: 1-Cyclopropyl-4-hydroxy-1-butanone
[1][2]
Executive Summary & Hazard Architecture
Handling 1-Cyclopropyl-4-hydroxy-1-butanone requires a safety strategy that goes beyond generic "lab safety." As a bifunctional intermediate combining a reactive cyclopropyl ketone motif with a primary alcohol , this compound presents a dual-threat profile: chemical reactivity (ring strain/flammability) and solvent-like permeation properties.[1][2]
While specific Safety Data Sheets (SDS) for niche intermediates are often sparse, we must apply Functional Group Safety Analysis (FGSA) .[2] We treat this compound as a Class II Combustible Liquid with high potential for ocular and cutaneous irritation. The cyclopropyl moiety adds a layer of metabolic stability but also potential alkylating capability, necessitating strict barrier protection.
Core Hazard Profile (Derived):
Personal Protective Equipment (PPE) Matrix
The common error in handling functionalized ketones is relying on standard nitrile gloves for all tasks. Ketones degrade nitrile rubber. For this compound, we utilize a Task-Based PPE Protocol .
Hand Protection: The "Time-to-Breakthrough" Rule[1][2]
-
Standard Operation (Splash Risk Only):
-
Material: Nitrile Rubber (Accelerator-free recommended).[1][2]
-
Thickness: Minimum 5 mil (0.12 mm).
-
Protocol: Double-gloving is mandatory. Change outer glove immediately upon any contact.[2]
-
Why: Nitrile provides fair splash protection but swells rapidly upon ketone exposure, compromising the barrier.
-
-
High-Risk Operation (Pouring/Synthesis/Spill Cleanup):
Eye & Face Defense[1][2][5][6][7]
-
Requirement: Chemical Splash Goggles (Indirect Vented).[2]
-
Contraindication: Do NOT rely on safety glasses. The viscosity and polarity of hydroxy-ketones allow them to "creep" and adhere to skin/surfaces; a splash to the face requires a complete seal to prevent ocular damage.[2]
Respiratory Protection[1]
PPE Decision Logic (Visualization)
The following diagram illustrates the decision workflow for selecting the correct PPE based on the operational scale.
Figure 1: Decision matrix for PPE selection based on operational volume and risk exposure.
Operational Handling Protocol
This protocol is designed to minimize static discharge (flammability risk) and hydrolysis/oxidation (stability risk).[2]
Step 1: Pre-Work Setup[1]
-
Verify Engineering Controls: Ensure fume hood is active. Clear the sash area of clutter to prevent turbulence.
-
Static Grounding: If transferring >1L, ground the receiving vessel. Cyclopropyl ketones are organic solvents and can generate static charge.[2]
Step 2: Transfer & Manipulation[1]
-
Inert Atmosphere: Although less sensitive than aldehydes, it is best practice to handle this intermediate under Nitrogen or Argon to prevent oxidation of the terminal hydroxyl group.
-
Syringe Techniques: For volumes <20mL, use glass syringes with Luer-lock needles. Avoid plastic syringes (polypropylene) for prolonged storage, as ketones can leach plasticizers.
Step 3: Temperature Control[1]
-
Storage: Store at 2–8°C.
-
Heating: Do not heat in an open vessel. Use a reflux condenser with an inert gas blanket.[2] The cyclopropyl ring adds strain energy; uncontrolled heating can lead to exothermic decomposition.
Emergency Response & Disposal
Spill Management Workflow
In the event of a spill, speed is critical to prevent vapor buildup.
Figure 2: Immediate response workflow for liquid spills of this compound.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Ignitable, Toxic).
-
Segregation:
-
Container: Collect in HDPE or Glass containers. Label clearly as "Non-Halogenated Organic Solvent."[2]
Technical Data Summary
| Property | Value / Status | Operational Implication |
| Physical State | Liquid (Colorless to pale yellow) | Splash hazard; requires goggles.[1][2] |
| Solubility | Moderate (Water), High (Organics) | Can penetrate skin easily via sweat ducts.[2] |
| Flash Point | Est. 70–90°C (Predicted) | Combustible.[2] Keep away from heat sources. |
| Incompatibility | Strong Oxidizers, Strong Bases | Risk of ring-opening or oxidation.[2] |
| Glove Rec. | Butyl Rubber (Best), Nitrile (Splash) | Nitrile degrades; change frequently.[2] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link][1][2][6]
-
PubChem. (n.d.).[2] Compound Summary: Cyclopropyl methyl ketone (Structural Analogue Safety Data). National Library of Medicine. [Link]
Sources
- 1. 1-Butanone, 1-(4-hydroxyphenyl)- (CAS 1009-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CID 139069781 | C20H24O4 | CID 139069781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
